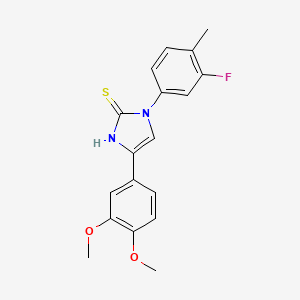

4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione

Description

The compound 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione (CAS: 1356754-46-5) is a substituted imidazole-2-thione derivative featuring:

- A 3,4-dimethoxyphenyl group at position 4, contributing electron-donating methoxy substituents.

- A 3-fluoro-4-methylphenyl group at position 1, introducing steric bulk and electron-withdrawing fluorine.

Its molecular formula is C₁₉H₁₈FN₂O₂S (molecular weight: 364.42 g/mol), distinguishing it from simpler imidazole derivatives.

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(3-fluoro-4-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-11-4-6-13(9-14(11)19)21-10-15(20-18(21)24)12-5-7-16(22-2)17(8-12)23-3/h4-10H,1-3H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORWWVPXQUCCGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione is a member of the imidazole-thione class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article discusses its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C16H18F2N2O2S

- Molecular Weight : 320.39 g/mol

- CAS Number : Not available in the provided sources.

Biological Activity Overview

The biological activity of this compound is primarily investigated in the context of anticancer research. Its structure allows for interactions with various biological targets, leading to potential therapeutic applications.

Anticancer Activity

Recent studies have shown that imidazole derivatives exhibit significant anticancer properties. The compound's mechanism often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that:

- Dimethoxyphenyl Group : Enhances lipophilicity and may improve cellular uptake.

- Fluoromethylphenyl Substituent : Contributes to increased potency against certain cancer cell lines due to electron-withdrawing effects that stabilize the compound's active form.

Table 1: Summary of Biological Activities

Case Studies

- Aurora-A Kinase Inhibition :

- Cytotoxicity Assays :

The proposed mechanism involves:

- Inhibition of Cell Cycle Progression : By targeting specific kinases involved in cell cycle regulation.

- Induction of Apoptosis : Through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.

Scientific Research Applications

Biological Activities

Research indicates that imidazole derivatives exhibit a range of biological activities including:

- Antimicrobial Activity : The thione group in imidazoles enhances their antimicrobial properties. Studies have shown that derivatives can be effective against both gram-positive and gram-negative bacteria .

- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies suggest that it can induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) .

- Anti-inflammatory Effects : Imidazole derivatives are recognized for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of 4-(3,4-dimethoxyphenyl)-1-(3-fluoro-4-methylphenyl)-1,3-dihydro-2H-imidazole-2-thione against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial efficacy, the compound was tested against multiple bacterial strains using the disc diffusion method. The results demonstrated superior activity against gram-positive bacteria compared to gram-negative strains, highlighting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Imidazole-2-thiones are a versatile class of heterocycles with tunable electronic and steric properties. Key structural analogs include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Electron-Donating vs. In contrast, 5-(4-methoxyphenyl)-1-(4-methylphenyl)-... (Table 1) lacks fluorine but retains methoxy groups, reducing steric complexity .

Heterocycle Core Variations :

- Triazole-thione derivatives (e.g., 4-(2,4-difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-... ) exhibit distinct reactivity due to the triazole ring and sulfonyl group, which may enhance metabolic stability compared to imidazole-thiones .

Physicochemical and Pharmacological Implications

- .

- Metabolic Stability :

- Thione groups generally exhibit slower oxidation than thiols, but the 3-fluoro-4-methylphenyl substituent may reduce hepatic clearance via steric shielding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.